Carasinol B

Overview

Description

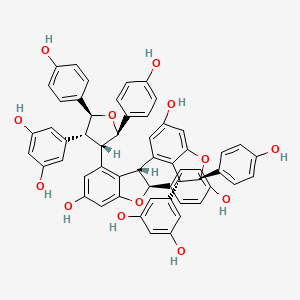

Carasinol B is a stilbenoid tetramer found in Caragana sinica . It’s also known by its IUPAC name (2 S ,2′ R ,3 S ,3′ R )-3′- (3,5-Dihydroxyphenyl)-4- [ (2 R ,3 S ,4 R ,5 S )-4- (3,5-dihydroxyphenyl)-2,5-bis (4-hydroxyphenyl)oxolan-3-yl]-2,2′-bis (hydroxyphenyl)-2,2′,3,3′-tetrahydro [3,4′-bi-1-benzoxole]-6,6′-diol .

Synthesis Analysis

The conversion from kobophenol A into carasinol B, two main chemical constituents of Caragana sinica, was confirmed by in vitro acid-catalyzed epimerization . This result provides important information about the biotransformation of kobophenol A in plants and its metabolism in rats .Molecular Structure Analysis

Carasinol B has a complex molecular structure with a molecular formula of C56H44O13 . Its average mass is 924.941 Da and its mono-isotopic mass is 924.278198 Da .Chemical Reactions Analysis

The primary chemical reaction involving Carasinol B is the acid-catalyzed epimerization of kobophenol A to Carasinol B . This reaction is significant as it provides insight into the biotransformation of kobophenol A in plants and its metabolism in rats .Physical And Chemical Properties Analysis

Carasinol B has a molar mass of 924.94 g/mol . It has a predicted density of 1.497±0.06 g/cm3 . The melting point is reported to be greater than 240 °C .Scientific Research Applications

Biotransformation and Metabolism

Carasinol B, a chemical constituent of Caragana sinica, undergoes biotransformation. This process is illustrated in a study where kobophenol A is converted into carasinol B through acid-catalyzed epimerization. This conversion is significant for understanding the metabolism of these compounds in rats and their biotransformation in plants (Cheng, Liang, & Hu, 2008).

Quantitative Analysis in Different Seasons

Research on Caragana sinica, which contains carasinol B, highlights the seasonal variations in the content of stilbene oligomers. This study developed an HPLC method for the simultaneous determination of carasinol B and other stilbene oligomers in various parts of the plant across different seasons. The findings are crucial for understanding the seasonal dynamics of these compounds in Caragana sinica (Shu, Zhou, & Hu, 2006).

Osteoblast Proliferation

Carasinol B has been identified in studies exploring the roots of Caragana sinica, where it was found alongside other stilbene tetramers. Interestingly, these compounds, except for one, stimulated the proliferation of cultured osteoblasts, indicating potential applications in bone health and osteogenesis (Ma, Luo, & Hu, 2010).

Extraction Methods

Efficient extraction methods for carasinol B from Caragana sinica have been developed, which is significant for its utilization in various scientific and pharmacological applications. The optimized process involves specific alcohol concentrations and extraction times, ensuring maximum yield and purity (Xiao, 2014).

Potential in Cancer Research

Carasinol B has shown promise in cancer research. A study using bioinformatics tools predicted that Carasinol B exhibits topoisomerase I inhibitory effects, highlighting its potential mechanism of action in cancer treatment. This insight is crucial for developing new anticancer strategies (Hashemi, Behrangi, & Borna, 2012).

Safety and Hazards

properties

IUPAC Name |

5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-HFRYPGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461832 | |

| Record name | Carasinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carasinol B | |

CAS RN |

777857-86-0 | |

| Record name | Carasinol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carasinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)